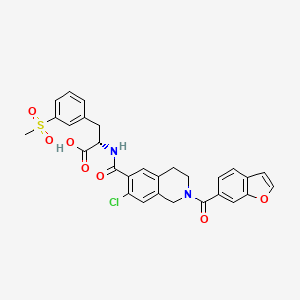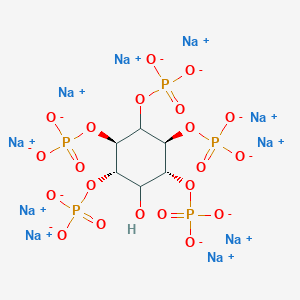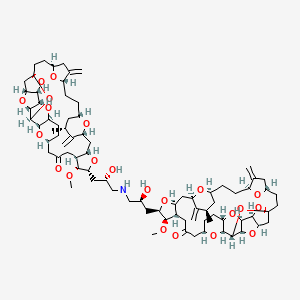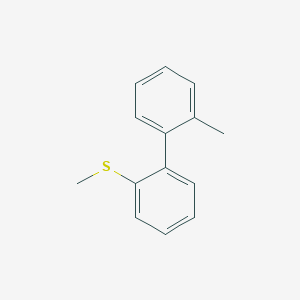
2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl is an organic compound characterized by the presence of a biphenyl core substituted with a methyl group and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl typically involves the reaction of biphenyl derivatives with methylating and thiomethylating agents One common method is the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl may involve large-scale Friedel-Crafts alkylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The biphenyl core can be reduced under catalytic hydrogenation conditions to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic and electrophilic interactions, while the biphenyl core provides a rigid framework for binding to specific sites. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(methylsulfanyl)propanal: Similar in having a methylsulfanyl group but differs in the core structure.
2-Methyl-2-(methylsulfanyl)propanal oxime: Contains an oxime group, adding different reactivity and applications.
Aldicarb: An oxime carbamate insecticide derived from 2-methyl-2-(methylsulfanyl)propanal oxime.
Uniqueness
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides a distinct structural and electronic environment compared to other similar compounds. This uniqueness allows for specific interactions and applications that are not possible with other methylsulfanyl-containing compounds.
Eigenschaften
CAS-Nummer |
38351-01-8 |
|---|---|
Molekularformel |
C14H14S |
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
1-methyl-2-(2-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14S/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15-2/h3-10H,1-2H3 |
InChI-Schlüssel |
ZMFHUJSPRVMDJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=CC=C2SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


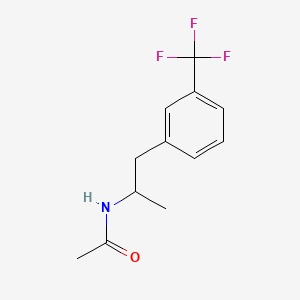
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)

![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)
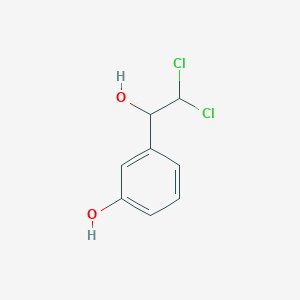
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
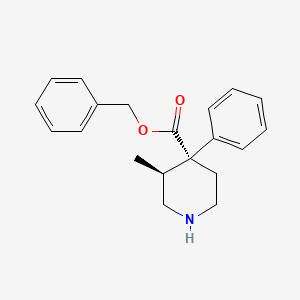
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
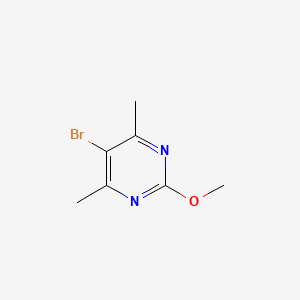
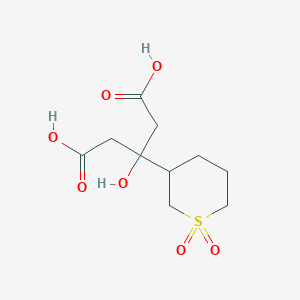
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
